4,4'-Methylenedicyclohexanamine

描述

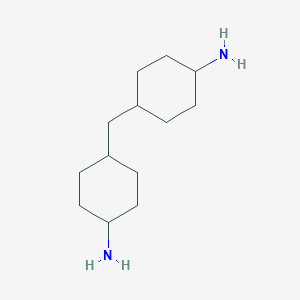

Structure

3D Structure

属性

IUPAC Name |

4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-13H,1-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIHTWJGPDVSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024921, DTXSID00891273, DTXSID40891277, DTXSID80891276 | |

| Record name | 4,4'-Diaminodicyclohexylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4,4'-Methylenebis[cyclohexanamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis,cis)-4,4′-Methylenebis[cyclohexanamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis,trans)-4,4′-Methylenebis[cyclohexanamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish white liquid or brown solid paste. (NTP, 1992), Liquid; Other Solid, Yellowish white liquid or brown paste; [CAMEO] | |

| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(cyclohexylamine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

626 to 628 °F at 3 mmHg (NTP, 1992) | |

| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point > 200 °F | |

| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenebis(cyclohexylamine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9608 at 77 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1761-71-3, 6693-29-4, 6693-30-7, 6693-31-8 | |

| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Diaminodicyclohexylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(aminocyclohexyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenebiscyclohexanamine, (trans,trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006693294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenebiscyclohexanamine, (cis,trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006693307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenebiscyclohexanamine, (cis,cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006693318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis-, (trans,trans)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis-, (cis,trans)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis-, (cis,cis)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diaminodicyclohexylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4,4'-Methylenebis[cyclohexanamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis,cis)-4,4′-Methylenebis[cyclohexanamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis,trans)-4,4′-Methylenebis[cyclohexanamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(cyclohexylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [trans(trans)]-4,4'-methylenebis(cyclohexylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [trans(cis)]-4,4'-methylenebis(cyclohexylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [cis(cis)]-4,4'-methylenebis(cyclohexylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (TRANS,TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR21XLU05L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (CIS,TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16001JGEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (CIS,CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8V09V2RM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

140-143.6 °F (cis-cis) 147.2-149 °F (trans-trans) (NTP, 1992) | |

| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Methylenedicyclohexanamine (CAS 1761-71-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenedicyclohexanamine, also known by its common acronym PACM (p-aminodicyclohexylmethane), is a cycloaliphatic diamine with the CAS number 1761-71-3. It is a versatile chemical intermediate primarily utilized in the polymer industry as a highly effective curing agent for epoxy resins and as a monomer for the synthesis of polyamides, polyimides, and polyurethanes.[1] Its unique structure, consisting of two aminocyclohexyl rings linked by a methylene bridge, imparts a combination of desirable properties to the resulting polymers, including high thermal stability, excellent mechanical strength, and good chemical resistance.

This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, applications, and safety considerations. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound in the context of developing advanced materials for medical devices and other high-performance applications.

Chemical and Physical Properties

This compound is a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans.[1] The isomeric ratio can vary depending on the synthesis process, which in turn influences the physical state of the substance (from a yellowish liquid to a solid paste) and the properties of the polymers derived from it.[1] The trans-trans isomer is known to impart higher rigidity and glass transition temperatures to polymers.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine | [1] |

| Synonyms | 4,4'-Diaminodicyclohexylmethane, PACM | [1] |

| CAS Number | 1761-71-3 | [1] |

| Molecular Formula | C₁₃H₂₆N₂ | |

| Molecular Weight | 210.36 g/mol | |

| Appearance | Yellowish-white liquid or brown solid paste | |

| Boiling Point | >320 °C | |

| Melting Point | 35-45 °C | [2] |

| Flash Point | >150 °C | [2] |

| Density | ~0.96 g/cm³ at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Synthesis

The primary industrial synthesis route for this compound is the catalytic hydrogenation of 4,4'-methylenedianiline (MDA). This process involves the reduction of the aromatic rings of MDA to cyclohexane rings.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 4,4'-Methylenedianiline

The following is a generalized experimental protocol based on patent literature.[3][4] Specific conditions can be optimized to control the isomer ratio of the final product.

-

Reactor Charging: A high-pressure reactor is charged with 4,4'-methylenedianiline (MDA) and a suitable solvent, such as tetrahydrofuran (THF), typically in a 1:1 to 2:1 solvent-to-MDA ratio by weight.

-

Catalyst Addition: A hydrogenation catalyst is added to the mixture. A common catalyst system is a bimetallic catalyst of rhodium (Rh) and ruthenium (Ru) on a support.

-

Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by hydrogen. The temperature is raised to 120-180°C, and the hydrogen pressure is increased to 55-70 bar. The reaction mixture is stirred continuously.

-

Monitoring and Completion: The progress of the reaction is monitored by the rate of hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After cooling the reactor and venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Applications

The primary application of this compound is as a curing agent for epoxy resins. It is also used in the synthesis of high-performance polymers.

Epoxy Resin Curing Agent

This compound is a highly effective curing agent for epoxy resins, particularly in applications requiring high strength, high-temperature resistance, and excellent chemical resistance.[2] The amine groups of the molecule react with the epoxide groups of the resin to form a highly cross-linked polymer network.

The curing process involves a nucleophilic addition reaction where the primary amine groups of this compound attack the carbon atoms of the epoxy rings, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and further cross-linking.

Caption: Simplified reaction pathway for epoxy curing.

The following is a general procedure for curing an epoxy resin with this compound. The exact mixing ratio and curing cycle will depend on the specific epoxy resin used and the desired properties of the final product.

-

Preparation: The epoxy resin and this compound are preheated separately to reduce their viscosity.

-

Mixing: The stoichiometric amount of the curing agent is added to the epoxy resin and mixed thoroughly until a homogeneous mixture is obtained. The mixture is then degassed in a vacuum oven to remove any entrapped air bubbles.[5]

-

Curing: The mixture is poured into a mold and subjected to a curing cycle. A typical cycle involves an initial cure at a lower temperature (e.g., 75-90°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 100-150°C for 2-4 hours) to ensure complete cross-linking.[5]

Impact of Isomerism on Polymer Properties

The isomeric composition of this compound has a significant impact on the properties of the cured epoxy resin. A higher content of the trans-trans isomer generally leads to a higher glass transition temperature (Tg), indicating better thermal stability.[6] However, this can also result in a more brittle material. By using a mixture of isomers, it is possible to tailor the properties of the final polymer, achieving a balance between thermal stability and mechanical toughness.

Table 2: Influence of Isomeric Curing Agents on Epoxy Resin Properties (Illustrative Data)

| Curing Agent Isomer Ratio (Illustrative) | Glass Transition Temperature (Tg) (°C) | Fracture Toughness (K_IC) (MPa·m^½) | Reference(s) |

| 100% 3,3'-DDS (meta-isomer analog) | 241 | ~0.7 | [6] |

| 70% 3,3'-DDS / 30% 4,4'-DDS | 248 | ~0.9 | [6] |

| 50% 3,3'-DDS / 50% 4,4'-DDS | 255 | ~0.8 | [6] |

| 30% 3,3'-DDS / 70% 4,4'-DDS | 260 | ~0.6 | [6] |

| 100% 4,4'-DDS (para-isomer analog) | 266 | ~0.45 | [6] |

Note: Data is for diaminodiphenyl sulfone (DDS) isomers, which are structurally analogous to the isomers of this compound and illustrate the general trend.

Applications in Drug Development and Medical Devices

While this compound itself does not have direct pharmaceutical applications, its derivatives, particularly polyurethanes, have been investigated for use in biomedical applications. Polyurethanes synthesized from the diisocyanate derivative of this compound have shown potential as biomaterials for medical devices due to their biocompatibility and tunable mechanical properties. These materials have demonstrated mild cytotoxicity in studies, suggesting their potential for use in applications such as medical films and coatings.

Safety and Toxicology

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It has moderate acute oral and dermal toxicity.[3] Therefore, appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: Toxicological Data for this compound

| Endpoint | Value | Species | Reference(s) |

| Acute Oral LD50 | 380 - 1000 mg/kg | Rat | [1][3] |

| Acute Dermal LD50 | ~2110 mg/kg | Rabbit | |

| Skin Corrosion | Corrosive | Rabbit | [3] |

| Eye Irritation | Causes serious eye damage | [3] | |

| Genotoxicity | Not considered to have genotoxic potential | [3] | |

| Carcinogenicity | Not considered to have carcinogenic potential | [3] |

Conclusion

This compound is a key industrial chemical with significant applications in the polymer industry. Its role as an epoxy curing agent allows for the creation of high-performance materials with excellent thermal and mechanical properties. For researchers and professionals in drug development, the interest in this compound lies primarily in its use as a monomer for creating biocompatible polymers for medical devices. A thorough understanding of its properties, synthesis, and the influence of its isomeric composition is crucial for the development of new materials with tailored properties for advanced applications. As with any reactive chemical, proper safety precautions must be observed when handling this compound.

References

- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]

- 2. yonghuicomposite.com [yonghuicomposite.com]

- 3. Hydrogenation of methylenedianiline - Eureka | Patsnap [eureka.patsnap.com]

- 4. US9399615B2 - Catalyst and method for hydrogenation of 4,4â²-methylenedianiline - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 4,4'-Methylenebis(cyclohexylamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4,4'-Methylenebis(cyclohexylamine). The document details the isomeric forms of the molecule, presents its physicochemical properties in a structured format, and outlines the experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and materials science.

Introduction

4,4'-Methylenebis(cyclohexylamine), also known as PACM (p,p'-diaminodicyclohexylmethane), is a cycloaliphatic diamine with the chemical formula C₁₃H₂₆N₂.[1] It is a versatile chemical intermediate primarily used as a curing agent for epoxy resins, contributing to enhanced mechanical strength, thermal stability, and chemical resistance of the final polymer.[2] Its applications extend to the synthesis of polyamides and as a precursor to diisocyanates for the production of polyurethanes. The hydrogenation of 4,4'-methylenedianiline (MDA) yields 4,4'-Methylenebis(cyclohexylamine) as a mixture of three stereoisomers: trans,trans, cis,trans, and cis,cis. The isomeric ratio significantly influences the physical and chemical properties of the final product.

Molecular Structure and Isomerism

The molecular structure of 4,4'-Methylenebis(cyclohexylamine) consists of two cyclohexylamine rings linked by a methylene bridge at the 4 and 4' positions. The stereochemistry of the amino groups relative to the methylene bridge gives rise to three possible stereoisomers.

Caption: Relationship between the precursor and the stereoisomers of the final product.

Physicochemical Properties

The physical and chemical properties of 4,4'-Methylenebis(cyclohexylamine) are summarized in the tables below. It is important to note that many commercially available samples are a mixture of isomers, and the properties can vary depending on the isomeric composition.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆N₂ | [1] |

| Molecular Weight | 210.36 g/mol | [2] |

| Appearance | Colorless to yellowish liquid or solid | |

| Density | 0.95 g/mL at 25 °C | [2][3] |

| Melting Point | 36.5 °C (cis,trans isomer) | [4] |

| Boiling Point | 339.9 °C (cis,trans isomer, rough estimate) | [4] |

| Flash Point | >110 °C | |

| Water Solubility | Insoluble | |

| Vapor Pressure | <0.1 mmHg at 38 °C | [2][3] |

Table 2: Isomer-Specific Information

| Isomer | CAS Number |

| Mixture of Isomers | 1761-71-3 |

| trans,trans | 6693-29-4 |

| cis,trans | 6693-30-7 |

| cis,cis | 6693-31-8 |

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 4,4'-Methylenedianiline

The primary industrial synthesis route for 4,4'-Methylenebis(cyclohexylamine) is the catalytic hydrogenation of 4,4'-methylenedianiline (MDA). The reaction conditions can be tuned to control the ratio of the resulting stereoisomers.

Caption: General workflow for the synthesis of 4,4'-Methylenebis(cyclohexylamine).

Detailed Methodology:

A typical industrial synthesis involves the following steps:

-

Catalyst Preparation: A catalyst containing rhodium and ruthenium on a support (e.g., alumina, silica) is often used.[5] The ratio of rhodium to ruthenium can be adjusted to influence the isomer distribution of the final product.

-

Reaction Setup: The hydrogenation is carried out in a high-pressure autoclave reactor. 4,4'-methylenedianiline is dissolved in a suitable solvent, such as tetrahydrofuran (THF).[5]

-

Hydrogenation: The reactor is charged with the MDA solution and the catalyst. It is then pressurized with hydrogen to a pressure of 60-70 bar and heated to a temperature between 120-160 °C.[5] The reaction is typically continued until hydrogen uptake ceases.

-

Work-up and Purification: After the reaction, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation.

Note: The specific conditions, including catalyst composition, solvent, temperature, and pressure, are often proprietary and can vary between manufacturers to achieve a desired isomer ratio.

Characterization

Standard analytical techniques are used to characterize 4,4'-Methylenebis(cyclohexylamine) and determine its isomeric composition.

4.2.1. Gas Chromatography (GC)

-

Protocol: Gas chromatography is a key technique for separating and quantifying the different stereoisomers. A high-resolution capillary column is typically used. The specific column phase and temperature program would be optimized to achieve baseline separation of the cis,cis, cis,trans, and trans,trans isomers.

-

Data: Commercial samples are often specified with a purity of >97.0% (GC) for the mixture of isomers.[6][7]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Experimental Conditions: Spectra are typically recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃).

4.2.3. Infrared (IR) Spectroscopy

-

Protocol: FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum will show characteristic peaks for N-H stretching of the amine groups, C-H stretching of the cyclohexyl and methylene groups, and N-H bending vibrations.

-

Data: The NIST Chemistry WebBook provides a gas-phase IR spectrum for the mixture of isomers.[8]

4.2.4. Mass Spectrometry (MS)

-

Protocol: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique used for this purpose.

-

Data: The mass spectrum of the isomer mixture is available on the NIST Chemistry WebBook and PubChem.[1][8] The fragmentation pattern can provide information about the structure of the molecule.

Safety and Handling

4,4'-Methylenebis(cyclohexylamine) is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][6]

Conclusion

4,4'-Methylenebis(cyclohexylamine) is a significant industrial chemical with a well-defined molecular structure that exists as a mixture of stereoisomers. Its synthesis via the catalytic hydrogenation of 4,4'-methylenedianiline is a mature technology, with process parameters being key to controlling the final isomer distribution and thus the material's properties. While standard analytical techniques are employed for its characterization, detailed public data on the separation and individual characterization of the stereoisomers remain limited. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4′-双二苯基膦甲烷(环己胺) technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,4 -Methylenebis(cyclohexylamine) technical grade, 95 1761-71-3 [sigmaaldrich.com]

- 4. [trans(cis)]-4,4'-methylenebis(cyclohexylamine) CAS#: 6693-30-7 [m.chemicalbook.com]

- 5. US9399615B2 - Catalyst and method for hydrogenation of 4,4â²-methylenedianiline - Google Patents [patents.google.com]

- 6. 4,4'-Methylenebis(cyclohexylamine) 1761-71-3 | TCI AMERICA [tcichemicals.com]

- 7. 4,4'-Methylenebis(cyclohexylamine) 1761-71-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]

An In-depth Technical Guide to PACM 20

This technical guide provides a comprehensive overview of PACM 20, a cycloaliphatic diamine widely utilized in industrial applications. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its chemical properties, experimental protocols, and primary applications.

Core Chemical Identity

PACM 20 is the common industrial designation for 4,4'-Diaminodicyclohexylmethane, a cycloaliphatic diamine produced through the hydrogenation of methylenedianiline.[1][2] Its designation, "PACM," is an abbreviation for para-diaminodicyclohexylmethane.[2] The "20" signifies that the mixture contains approximately 20% of the trans, trans-isomer of 4,4'-Diaminodicyclohexylmethane.[1] This compound is classified as a diamine and is available commercially as a colorless to yellowish, low-viscosity liquid or solid, which may have a faint amine odor.[1][2]

The chemical formula for PACM 20 is C13H26N2.[2][3][4][5][6] It is identified by the CAS Number 1761-71-3 for the isomer mixture.[2][3][4][7]

Quantitative Data Summary

The physical and chemical properties of PACM 20 are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Weight | ~210.36 | g/mol |

| Purity | >99.0 | % by wt |

| Trans-trans-4,4'-PACM Content | 18 - 24 | % by wt |

| Appearance | Clear liquid | - |

| Color | max. 30 | APHA |

| Water Content | max. 0.1 | % by wt |

| Amine Value | 535 | mg KOH/g |

| H-active Equivalent | 52.6 | g/val |

| Boiling Point (at 1013 hPa) | 320 - 331 | °C |

| Melting/Solidification Point | 15 - 65 | °C |

| Flash Point | >150 | °C |

| Relative Density (d20) | 0.96 | g/cm³ |

| Vapor Pressure (at 20 °C) | ≤0.01 | hPa |

Data sourced from multiple chemical data sheets and databases.[1][2][3][4][8]

Experimental Protocols

The characterization of PACM 20 involves several standardized experimental methods to ensure quality and consistency. The following are the key analytical techniques cited for determining its properties:

-

Purity and Isomer Composition: The purity and the percentage of different isomers, such as the trans, trans-4,4'-PACM, are determined using Gas Chromatography .[1]

-

Color: The color of the substance is measured against the APHA (American Public Health Association) scale, also known as the Hazen scale, according to the DIN EN ISO 6271 standard.[1]

-

Water Content: The amount of water present is quantified using the Karl-Fischer titration method.[1]

-

Viscosity: The kinematic viscosity is determined using a viscometer following the DIN 51 562 or OECD 114 test guidelines.[1]

-

Amine Value: The amine value, a measure of the total amine content, is determined by titration as per the DIN 16 945 standard.[1]

-

Solidification Point: The temperature at which the liquid solidifies is measured according to the OECD 102 test guideline.[1]

-

Boiling Point: The boiling point at atmospheric pressure is determined using the OECD 103 test guideline.[1]

-

Vapor Pressure: The vapor pressure is measured following the OECD 104 test guideline.[1]

-

Flash Point: The flash point is determined using the DIN 51758 standard.[1]

-

Relative Density: The relative density is measured according to the OECD 109 test guideline.[1]

Logical Relationships and Experimental Workflows

The synthesis of PACM and its primary application as an epoxy curing agent can be visualized through the following diagrams.

References

- 1. dhalop.com [dhalop.com]

- 2. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemneo.com [chemneo.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. gantrade.com [gantrade.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Stereoisomers of 4,4'-Diaminodicyclohexylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminodicyclohexylmethane, also known by the industry acronym PACM (p-aminocyclohexylmethane) or H12MDA, is a cycloaliphatic diamine with the chemical formula CH₂(C₆H₁₀NH₂)₂.[1] It serves as a crucial building block in the polymer industry, primarily as a curing agent for epoxy resins and a monomer for polyamides and polyurethanes.[1] The hydrogenation of methylenedianiline (MDA) yields a mixture of stereoisomers of 4,4'-diaminodicyclohexylmethane, which imparts distinct physical and chemical properties to the resulting polymers.[1] Understanding the characteristics and separation of these stereoisomers is paramount for tailoring material properties and for their potential application as chiral synthons in drug development.

This technical guide provides a comprehensive overview of the stereoisomers of 4,4'-diaminodicyclohexylmethane, focusing on their synthesis, separation, characterization, and applications, with a particular emphasis on aspects relevant to researchers and professionals in drug development.

Stereochemistry of 4,4'-Diaminodicyclohexylmethane

The stereochemistry of 4,4'-diaminodicyclohexylmethane arises from the substitution pattern on the two cyclohexane rings. The three primary stereoisomers are:

-

trans,trans-4,4'-Diaminodicyclohexylmethane: Both amino groups are in a trans position relative to the methylene bridge.

-

cis,trans-4,4'-Diaminodicyclohexylmethane: One amino group is in a cis position and the other is in a trans position relative to the methylene bridge.

-

cis,cis-4,4'-Diaminodicyclohexylmethane: Both amino groups are in a cis position relative to the methylene bridge.

The commercial production via hydrogenation of methylenedianiline typically results in a mixture of these isomers, with the trans,trans isomer being the most abundant, followed by the cis,trans, and a smaller amount of the cis,cis isomer.[1]

Quantitative Data of Stereoisomers

The physical properties of the individual stereoisomers differ, which is critical for their separation and for the properties of the polymers derived from them.

| Property | trans,trans-Isomer | cis,trans-Isomer | cis,cis-Isomer | Mixture of Isomers |

| CAS Number | 6693-29-4[1] | 6693-30-7[1] | 6693-31-8[1] | 1761-71-3[1] |

| Molecular Formula | C₁₃H₂₆N₂[2][3] | C₁₃H₂₆N₂[2][3] | C₁₃H₂₆N₂[2][3] | C₁₃H₂₆N₂[2][3] |

| Molecular Weight | 210.36 g/mol [2] | 210.36 g/mol [2] | 210.36 g/mol [2] | 210.36 g/mol [2] |

| Melting Point | 64-65 °C (147.2-149 °F)[2] | - | 60-62 °C (140-143.6 °F)[2] | 60-65 °C[4] |

| Boiling Point | - | - | - | 330-331 °C[4] |

| Appearance | - | - | - | White or colorless to almost white or almost colorless powder, lump, or clear liquid[4] |

| Solubility | - | - | - | Chloroform (Slightly), Methanol (Slightly)[4] |

Synthesis and Separation of Stereoisomers

The industrial synthesis of 4,4'-diaminodicyclohexylmethane involves the catalytic hydrogenation of 4,4'-methylenedianiline. The reaction conditions, including temperature, pressure, and catalyst choice, can influence the final isomeric ratio.

Experimental Protocols

1. Fractional Crystallization for the Separation of the trans,trans-Isomer

Due to the differences in their melting points and crystal packing efficiencies, fractional crystallization can be employed to enrich or isolate the trans,trans-isomer from the mixture.

-

Principle: The trans,trans-isomer, often having a higher melting point and greater symmetry, tends to crystallize more readily from a suitable solvent upon cooling.

-

Protocol Outline:

-

Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent (e.g., a non-polar solvent like hexane or cyclohexane, or a mixture with a more polar co-solvent).

-

Allow the solution to cool slowly and undisturbed. The trans,trans-isomer will preferentially crystallize out of the solution.

-

Collect the crystals by filtration.

-

The mother liquor will be enriched in the cis,trans and cis,cis-isomers.

-

The purity of the isolated trans,trans-isomer can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Multiple recrystallization steps may be necessary to achieve high purity. A patent for a similar cyclohexane diamine suggests that converting the isomers to their dihydrochloride salts in methanol can facilitate the separation, with the trans isomer precipitating out.[5]

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

GC-MS is a powerful technique for the qualitative and quantitative analysis of the stereoisomer mixture.

-

Principle: The different stereoisomers will have slightly different interactions with the stationary phase of the GC column, leading to different retention times and allowing for their separation. The mass spectrometer provides structural information for identification.

-

Protocol Outline:

-

Sample Preparation: Dissolve a small amount of the 4,4'-diaminodicyclohexylmethane isomer mixture in a suitable solvent (e.g., methanol, dichloromethane).

-

GC Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Injector: Set the injector temperature to ensure complete vaporization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient program is employed to achieve optimal separation of the isomers. For example, start at a lower temperature and gradually increase to a higher temperature.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

MS Detector: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectra of the isomers will be very similar, but their fragmentation patterns can be used for confirmation. The relative abundance of each isomer is determined by integrating the area of their respective chromatographic peaks.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and quantification of the stereoisomers.

-

Principle: The different spatial arrangements of the atoms in the cis and trans isomers lead to distinct chemical shifts for the protons and carbons in the cyclohexane rings.

-

Protocol Outline:

-

Sample Preparation: Dissolve the isomer mixture or isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: The signals for the protons on the carbons bearing the amino groups and the methylene bridge protons will likely show different chemical shifts and coupling constants for the different isomers.

-

¹³C NMR: The chemical shifts of the carbons in the cyclohexane rings will be sensitive to the cis/trans configuration. By comparing the spectra of the mixture to those of purified isomers (if available) or by using computational predictions, the signals corresponding to each isomer can be assigned. The relative integration of the signals can be used to determine the isomeric ratio. For the diisocyanate derivatives of these isomers, it has been shown that ¹³C NMR can effectively distinguish and quantify the different stereoisomers.[6]

-

Applications in Drug Development

While the primary application of 4,4'-diaminodicyclohexylmethane is in materials science, its chiral nature presents opportunities for its use as a building block in the synthesis of pharmaceuticals. Chiral diamines are valuable synthons in asymmetric synthesis.

The separated, optically pure stereoisomers of 4,4'-diaminodicyclohexylmethane can potentially be used in several ways in drug development:

-

Chiral Ligands for Asymmetric Catalysis: The diamine functionality can be used to synthesize chiral ligands for transition metal catalysts. These catalysts can then be employed in asymmetric reactions to produce enantiomerically pure drug molecules.

-

Chiral Auxiliaries: The amine groups can be temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction. After the desired chirality is introduced, the diamine auxiliary can be cleaved and recycled.

-

Chiral Scaffolds: The rigid cyclohexane framework of the isomers can serve as a scaffold for the synthesis of new chemical entities. By attaching various functional groups to the amino moieties, libraries of compounds can be generated for biological screening.

Currently, there is limited publicly available information on specific drug candidates or signaling pathways directly involving derivatives of 4,4'-diaminodicyclohexylmethane. However, the principles of chiral drug design strongly suggest the potential for these stereoisomers to be valuable tools for medicinal chemists. The distinct spatial arrangement of the amino groups in each isomer can lead to different binding affinities and pharmacological activities when incorporated into a drug molecule.

Conclusion

The stereoisomers of 4,4'-diaminodicyclohexylmethane, primarily the trans,trans, cis,trans, and cis,cis isomers, are key to understanding and controlling the properties of a range of important polymers. The ability to separate and characterize these isomers using techniques such as fractional crystallization, GC-MS, and NMR spectroscopy is crucial for both materials science and for unlocking their potential in other fields. For drug development professionals, the availability of these chiral building blocks offers intriguing possibilities for the synthesis of novel, stereochemically defined therapeutic agents. Further research into the asymmetric synthesis and biological evaluation of derivatives of these isomers is warranted to fully explore their potential in medicinal chemistry.

References

- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]

- 2. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Diaminodicyclohexylmethane, mixture of stereoisomers, 98+% | Fisher Scientific [fishersci.ca]

- 4. 1761-71-3 CAS MSDS ( 4,4'-Diaminodicyclohexyl methane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4,4'-Methylenedicyclohexanamine from 4,4'-Methylenedianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Methylenedicyclohexanamine (PACM), a crucial intermediate in various industrial applications, through the catalytic hydrogenation of 4,4'-Methylenedianiline (MDA). This document details the experimental protocols, presents quantitative data, and visualizes the reaction pathways and experimental workflows.

Introduction

This compound, also known as PACM or Methylene bis(cyclohexylamine), is a cycloaliphatic diamine valued for its role as a curing agent for epoxy resins and as a precursor in the production of polyamides and polyurethanes. The most prevalent industrial synthesis route involves the hydrogenation of 4,4'-Methylenedianiline (MDA). This process requires careful control of reaction conditions and catalyst selection to achieve high yields and the desired isomeric distribution of the final product. The hydrogenation of the aromatic rings in MDA results in a mixture of three stereoisomers of PACM: cis-cis, cis-trans, and trans-trans. The ratio of these isomers significantly influences the physical properties and reactivity of the final product.

Catalytic Hydrogenation of MDA

The core of the synthesis is the catalytic hydrogenation of the two aromatic rings of MDA. This reaction is typically performed at elevated temperatures and pressures using a heterogeneous catalyst.

Catalysts

The choice of catalyst is critical for an efficient and selective hydrogenation of MDA. Noble metal catalysts, particularly those based on ruthenium (Ru) and rhodium (Rh), have demonstrated high activity and selectivity for this transformation. These metals are often supported on inert materials like alumina (Al₂O₃), titania (TiO₂), or carbon to enhance their surface area and stability.[1] Bimetallic catalysts, such as rhodium-ruthenium systems, have been shown to offer superior performance, allowing for high MDA conversion while controlling the formation of the desired stereoisomers.[2][3]

Reaction Conditions

The hydrogenation of MDA is typically carried out in a solvent under a hydrogen atmosphere. Key reaction parameters that influence the conversion, yield, and isomer distribution include:

-

Temperature: Generally ranges from 120°C to 160°C.[2]

-

Pressure: Hydrogen pressure is typically maintained between 60 and 70 bar.[2]

-

Solvent: An inert organic solvent is used to dissolve the MDA and facilitate the reaction.

-

Catalyst Loading: The amount of catalyst used is a critical parameter that affects the reaction rate.

Experimental Protocol: Hydrogenation of MDA using a Rhodium-Ruthenium Catalyst

The following protocol is based on methodologies described in the patent literature for the hydrogenation of MDA to PACM.[2]

Materials:

-

4,4'-Methylenedianiline (MDA)

-

Rhodium-Ruthenium on a support (e.g., magnesium-aluminum oxide)

-

Solvent (e.g., Dioxane)

-

Hydrogen gas (high purity)

-

High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

-

Catalyst Preparation: The rhodium-ruthenium catalyst is prepared by loading the active metals onto a suitable support material. The weight ratio of rhodium to ruthenium can be varied to optimize the reaction, with ratios of 40:60 to 10:90 being effective.[2]

-

Reactor Setup: The high-pressure reactor is thoroughly cleaned and dried. A specific amount of the Rh-Ru catalyst is placed inside the reactor.

-

Charging the Reactor: A solution of MDA in a suitable solvent is prepared and charged into the reactor.

-

Reaction Execution:

-

The reactor is sealed and purged with nitrogen to remove any air.

-

The reactor is then pressurized with hydrogen to the desired pressure (e.g., 60-70 bar).[2]

-

The reaction mixture is heated to the target temperature (e.g., 120-160°C) with constant stirring.[2]

-

The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

-

Product Isolation and Purification:

-

After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude PACM product.

-

The crude product can be further purified by distillation or crystallization to obtain PACM with the desired purity and isomer ratio.

-

Data Presentation

The following table summarizes the quantitative data obtained from the hydrogenation of MDA using a Rh/Ru catalyst as described in a representative patent.[2]

| Catalyst Composition (Rh:Ru weight ratio) | Temperature (°C) | Pressure (bar) | MDA Conversion (%) | PACM Yield (%) | trans,trans-isomer content (mol%) |

| 40:60 | 140 | 70 | >99 | >98 | 22 |

| 20:80 | 150 | 70 | >99 | >98 | 18 |

| 10:90 | 160 | 60 | >99 | >97 | 15 |

Mandatory Visualizations

Reaction Pathway

The hydrogenation of MDA to PACM proceeds through the saturation of the two aromatic rings, leading to the formation of three main stereoisomers.

Caption: Reaction pathway for the synthesis of PACM from MDA.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of PACM from MDA.

Caption: General experimental workflow for PACM synthesis.

Conclusion

The synthesis of this compound from 4,4'-Methylenedianiline via catalytic hydrogenation is a well-established and efficient industrial process. The selection of an appropriate catalyst, typically a rhodium-ruthenium system, and the precise control of reaction parameters are paramount to achieving high conversion, yield, and the desired stereoisomer distribution. This guide provides a foundational understanding and practical protocol for researchers and professionals working in the fields of polymer chemistry and drug development. Further research and optimization of catalysts and reaction conditions can lead to even more efficient and sustainable production methods for this important chemical intermediate.

References

A Comprehensive Technical Guide to the Physical Properties of Bis(4-aminocyclohexyl)methane

For Immediate Release

This technical guide provides an in-depth overview of the core physical properties of bis(4-aminocyclohexyl)methane, also known as 4,4'-methylenebis(cyclohexylamine). The information presented is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data in a structured format and outlines the standard experimental protocols for their determination.

Bis(4-aminocyclohexyl)methane is a versatile chemical intermediate with the CAS Registry Number 1761-71-3.[1][2] It is recognized for its role as a curing agent in epoxy resins and as a monomer in the synthesis of various polymers, including those with applications in the biomedical field. An accurate understanding of its physical properties is critical for its proper handling, application, and the development of new materials.

Summary of Physical and Chemical Properties

The physical characteristics of bis(4-aminocyclohexyl)methane have been determined through various analytical methods. These properties are essential for predicting its behavior in different chemical processes and for ensuring safe handling and storage. The compound typically appears as a yellowish-white liquid or a brown solid paste.[1][3]

| Property | Value | Notes |

| Molecular Formula | C13H26N2 | [1][2] |

| Molecular Weight | 210.36 g/mol | [1][2] |

| Melting Point | 60-65 °C (140-149 °F) | Isomer dependent (cis-cis: 140-143.6°F, trans-trans: 147.2-149°F)[2][3] |

| Boiling Point | 320.0 ± 0.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | At 77°F (25°C)[2][3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25 °C | [2] |

| Flash Point | 144.8 ± 17.9 °C (318.2 °F) | Closed cup method[2] |

| Solubility in Water | Insoluble to very soluble | Sources vary, with some indicating insolubility and others high solubility.[1][2][3] |

| Refractive Index | 1.499 | [2] |

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. Below are detailed methodologies for measuring some of the key properties of bis(4-aminocyclohexyl)methane.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity.[4][5]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.[4][6]

Methodology:

-

Sample Preparation: The solid sample is thoroughly dried and finely powdered.[6] A small amount is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[4][8]

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[7] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid turns into a clear liquid is recorded as the end of the range.[4][7]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9]

Principle: For a sufficient quantity of liquid, a simple distillation is performed. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This constant temperature is the boiling point.[10]

Methodology:

-

Apparatus Setup: A distillation flask is filled with the liquid sample (at least 5 mL) and a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[9]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Measurement: The temperature is monitored. As the vapor condenses in the condenser, the temperature reading on the thermometer will stabilize. This steady temperature is recorded as the boiling point at the measured atmospheric pressure.[10] For smaller quantities, a micro-boiling point method using an inverted capillary tube in a small sample tube can be employed.[11][12]

Density Determination (Direct Mass and Volume Measurement)

Density is the mass of a substance per unit volume.[13]

Principle: The density of a liquid is determined by accurately measuring its mass and corresponding volume.[13][14]

Methodology:

-

Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (volumetric flask) is measured using an electronic balance.[14]

-

Volume Measurement: A specific volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14]

-

Combined Measurement: The mass of the cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its measured volume.[14][15] This procedure is typically repeated multiple times to ensure accuracy, and the average value is reported.[14]

Visualized Experimental Workflow

To illustrate the logical flow of determining these fundamental physical properties, the following diagram outlines a generalized experimental workflow.

Caption: Generalized workflow for determining the physical properties of bis(4-aminocyclohexyl)methane.

References

- 1. Bis(4-aminocyclohexyl)methane(1761-71-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vernier.com [vernier.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. homesciencetools.com [homesciencetools.com]

Spectroscopic Analysis of 4,4'-Methylenedicyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,4'-Methylenedicyclohexanamine (CAS No: 1761-71-3), a key diamine intermediate in various industrial applications, including the synthesis of polymers and as a curing agent for epoxy resins.[1][2] Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound, with a molecular formula of C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol , consists of two aminocyclohexyl rings linked by a methylene bridge.[3] The presence of primary amine functional groups and a saturated carbocyclic framework dictates its characteristic spectroscopic features. The molecule exists as a mixture of stereoisomers (cis-cis, cis-trans, and trans-trans), which may lead to complex NMR spectra due to the presence of multiple chemical environments for the protons and carbons.[1]

The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram:

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the presence of stereoisomers, the spectra can be complex, with overlapping signals.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum will display signals corresponding to the protons on the cyclohexane rings, the methylene bridge, and the amine groups. The protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field. The amine protons will likely appear as a broad signal that can be exchanged with D₂O.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 2.5 - 3.0 | m | CH-NH₂ |

| ~ 1.0 - 1.9 | m | Cyclohexyl CH₂ and CH |

| ~ 0.8 - 1.2 | m | Bridge CH₂ |

| Broad | s | NH₂ |

Note: The chemical shifts are approximate and can vary based on the solvent and the isomeric composition of the sample.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbons bonded to the electron-withdrawing amine groups will be shifted downfield.

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 50 - 55 | C-NH₂ |

| ~ 30 - 45 | Cyclohexyl CH₂ and CH |

| ~ 25 - 30 | Bridge CH₂ |

Note: The chemical shifts are approximate and can vary based on the solvent and the isomeric composition of the sample.

Experimental Protocol for NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra can be acquired on a spectrometer such as a Bruker WM-360.[3] For ¹H NMR, a typical acquisition would involve a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio, with a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key vibrational bands will be those associated with the N-H bonds of the primary amine and the C-H and C-N bonds.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| 1440 - 1470 | Medium | CH₂ bend (scissoring) |

| 1050 - 1250 | Medium | C-N stretch |

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., neat, KBr pellet, or ATR) and intermolecular interactions.

Experimental Protocol for IR Spectroscopy